molecular formula C16H15NO5 B3885784 [4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate

[4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate

Cat. No.: B3885784
M. Wt: 301.29 g/mol
InChI Key: DZZRTTIKKSFXRZ-UHFFFAOYSA-N
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Description

[4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with an appropriate amine to form the amide linkage. This is followed by esterification with acetic anhydride to introduce the acetate group. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.

    Reduction: Formation of 3-hydroxy-4-methoxyaniline.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of enzymes that interact with phenolic and methoxy groups.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its functional groups allow for cross-linking reactions, which are essential in the formation of durable materials.

Mechanism of Action

The mechanism of action of [4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their activity. The amide linkage can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxyphenylacetic acid
  • 4-Hydroxy-3-methoxyphenylacetone
  • 4-Hydroxy-3-methoxyphenylpropionic acid

Uniqueness

Compared to similar compounds, [4-[(3-Hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate is unique due to the presence of both an amide and an acetate group. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable molecule for further study.

Properties

IUPAC Name

[4-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-10(18)22-13-6-3-11(4-7-13)16(20)17-12-5-8-15(21-2)14(19)9-12/h3-9,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZRTTIKKSFXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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